molecular formula C9H5F2NOS2 B13210337 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde

5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde

Cat. No.: B13210337
M. Wt: 245.3 g/mol
InChI Key: YLQVNSQZJJOBBS-UHFFFAOYSA-N
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Description

5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring linked to a 1,3-thiazole moiety substituted with a difluoromethyl group. This compound is of significant interest in medicinal chemistry and materials science due to its dual functional groups (aldehyde and thiazole), which enable diverse reactivity and applications.

Properties

Molecular Formula

C9H5F2NOS2

Molecular Weight

245.3 g/mol

IUPAC Name

5-[2-(difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C9H5F2NOS2/c10-8(11)9-12-3-7(15-9)6-2-1-5(4-13)14-6/h1-4,8H

InChI Key

YLQVNSQZJJOBBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CN=C(S2)C(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde typically involves the halogen dance reaction, which is a useful synthetic tool for accessing positions in aromatic and heteroaromatic systems for subsequent functionalization . The reaction conditions often involve the use of lithium diisopropylamide (LDA) to form rearranged lithiated intermediates, which then react with various electrophiles to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions include:

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde

This compound is a heterocyclic compound featuring a thiophene ring, a thiazole ring, a difluoromethyl group, and an aldehyde functional group. It has a molecular formula of C9H5F2NOSC_9H_5F_2NOS . This compound is investigated for its potential use in medicinal chemistry, specifically in developing anti-inflammatory and antimicrobial agents.

Potential Applications

This compound has several potential applications:

  • Medicinal Chemistry The compound can be employed in synthesizing various pharmaceutical agents targeting different diseases.
  • Anti-inflammatory Agents Research suggests it possesses anti-inflammatory properties, making it valuable for developing new treatments.
  • Antimicrobial Agents It exhibits antimicrobial activity, indicating its potential in combating bacterial and fungal infections.
  • Organic Synthesis As a building block in organic synthesis, it can be used to create more complex molecules with desired properties.

Biological Activities

Preliminary studies indicate that this compound demonstrates significant biological activities:

  • Enzyme Inhibition It has been found to inhibit certain enzymes involved in inflammatory pathways.
  • Cellular Interaction The compound can interact with cellular components, potentially modulating cellular functions.

Interaction Studies

Interaction studies are essential to understand how this compound interacts with biological targets. These studies often involve:

  • Protein Binding Assays Determining the binding affinity of the compound to target proteins.
  • Molecular Docking Using computational methods to predict binding interactions.
  • In Vitro Studies Assessing the compound's effects on cellular processes.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazoleContains a thiophene and thiazole ringPotential anti-inflammatory effects
5-(Trifluoromethyl)thiazoleSimilar thiazole structure with trifluoromethyl substitutionAntimicrobial activity reported
4-(Difluoromethyl)benzaldehydeAldehyde functional group with difluoromethyl substitutionUsed in organic synthesis

Mechanism of Action

The mechanism of action of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) or electron-donating groups (e.g., diphenylamino in ) significantly alters electronic properties, impacting applications in optoelectronics or catalysis.
  • Synthetic Yields : Palladium-catalyzed cross-coupling reactions (e.g., compound 6b in ) achieve high yields (~85%), suggesting robust scalability for industrial applications.

Physicochemical Properties

Table 2: Spectroscopic and Physical Property Comparison
Compound FT-IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
5-(4,5-bis(4-(Carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6a) 1592, 1495, 1489, 1264, 737 10.03 (s, 1H), 7.29–8.30 (m, 27H) 205.5, 141.1, 131.4, 120.3
5-(2-methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde N/A N/A N/A
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde N/A N/A 178.21 (MW), 1.398 g/cm³

Key Observations :

  • Aldehyde Proton Signal : The aldehyde proton in carbaldehyde derivatives consistently appears as a singlet near δ 9.8–10.1 ppm in ¹H-NMR, as seen in compound 6a .
  • Electronic Effects : Electron-rich substituents (e.g., carbazole in 6a) downfield-shift aromatic protons in NMR, while electron-deficient groups (e.g., trifluoromethyl) may upfield-shift them .

Biological Activity

5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring fused with a thiazole ring, along with a difluoromethyl group and an aldehyde functional group. Its molecular formula is C9H4F2N2SC_9H_4F_2N_2S with a molecular weight of 242.3 g/mol. The combination of these structural elements enhances its reactivity and biological activity, making it a candidate for various pharmacological applications .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiazole and thiophene rings followed by the introduction of the difluoromethyl and aldehyde groups. Various synthetic routes have been explored to optimize yield and purity, allowing for modifications that could enhance biological properties.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Research highlights the compound's potential as an anti-inflammatory agent. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This positions it as a candidate for developing treatments for inflammatory diseases.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies often involve binding affinity assays with key proteins involved in disease pathways. These studies have indicated promising results in terms of binding specificity and potency compared to existing drugs.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazoleContains a thiophene and thiazole ringPotential anti-inflammatory effects
5-(Trifluoromethyl)thiazoleSimilar thiazole structure with trifluoromethyl substitutionAntimicrobial activity reported
4-(Difluoromethyl)benzaldehydeAldehyde functional group with difluoromethyl substitutionUsed in organic synthesis

This comparison illustrates that while similar compounds exhibit notable biological activities, the specific combination of functional groups in this compound may enhance its therapeutic potential beyond that of its analogs.

Case Studies

Several case studies have documented the compound's efficacy in preclinical models:

  • Study on Inflammatory Response : A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in murine models. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory drug candidate.
  • Antimicrobial Efficacy : Another case study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as an alternative treatment option.

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